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Compound of Interest

Compound Name: 2-Hexyl-1-octene

Cat. No.: B009085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

alkene, 2-Hexyl-1-octene (CAS No. 19780-80-4). The information presented includes nuclear

magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Detailed experimental protocols for acquiring similar spectroscopic data are also provided,

along with a logical workflow for spectroscopic analysis.

Molecular and Physical Properties
2-Hexyl-1-octene, also known as 7-methylidenetridecane, is an unsaturated hydrocarbon with

the molecular formula C₁₄H₂₈.[1] Its structure consists of a fourteen-carbon chain with a

terminal double bond between C1 and C2, and a hexyl substituent at the C2 position.

Table 1: Physical and Chemical Properties of 2-Hexyl-1-octene
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Property Value Reference

Molecular Formula C₁₄H₂₈ --INVALID-LINK--

Molecular Weight 196.37 g/mol --INVALID-LINK--

CAS Number 19780-80-4 --INVALID-LINK--

IUPAC Name 7-methylidenetridecane --INVALID-LINK--

Density 0.771 g/cm³ --INVALID-LINK--

Boiling Point 249.1 °C at 760 mmHg --INVALID-LINK--

Spectroscopic Data
The following sections present the available mass spectrometry data and predicted NMR and

IR spectroscopic data for 2-Hexyl-1-octene.

Mass Spectrometry (MS)
Mass spectrometry of alkenes often results in a distinct molecular ion peak, although

fragmentation is also prominent.[2] The fragmentation patterns can provide valuable

information about the structure of the hydrocarbon chain.

Table 2: GC-MS Fragmentation Data for 2-Hexyl-1-octene

m/z (mass-to-charge ratio) Relative Intensity Interpretation

56 Top Peak
Characteristic fragment of

alkenes

55 2nd Highest
Common fragment in

hydrocarbons

69 3rd Highest
Common fragment in

hydrocarbons

Data sourced from the National Institute of Standards and Technology (NIST) library via

PubChem.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimental spectra in public databases, predicted ¹H and ¹³C

NMR data are presented below. These predictions are based on computational models and

provide an estimation of the chemical shifts for the different nuclei in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Hexyl-1-octene

Proton
Environment

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

=CH₂ (vinylic) ~4.7 Singlet 2H

-CH₂-C= (allylic) ~2.0 Triplet 4H

-CH₂- (alkyl chain) 1.2 - 1.4 Multiplet 18H

-CH₃ (terminal methyl) ~0.9 Triplet 6H

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Hexyl-1-octene

Carbon Environment Predicted Chemical Shift (δ, ppm)

C=CH₂ (quaternary vinylic) ~150

=CH₂ (primary vinylic) ~110

-CH₂- (allylic) ~35

-CH₂- (alkyl chain) 22 - 32

-CH₃ (terminal methyl) ~14

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-Hexyl-1-octene is not readily available. However, the

characteristic absorption bands for its functional groups can be predicted.

Table 5: Characteristic IR Absorption Bands for 2-Hexyl-1-octene
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Vibration Mode

=C-H 3080 - 3010 Medium Stretch

C-H (sp³) 2960 - 2850 Strong Stretch

C=C 1650 - 1630 Medium to Weak Stretch

=C-H 990 and 910 Strong
Out-of-plane bend

(wag)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the general procedure for the analysis of a liquid sample, such as 2-
Hexyl-1-octene, by NMR spectroscopy.

Sample Preparation:

Dissolve a few milligrams of the 2-Hexyl-1-octene sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[4][5]

Ensure the sample height in the NMR tube is adequate for the instrument, typically around

4-5 cm.[4]

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, which is crucial for high-

resolution spectra.

Data Acquisition:

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain

a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of

scans and a longer acquisition time are typically required compared to ¹H NMR.[6]

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

7.26 ppm for CDCl₃ in ¹H NMR).

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
ATR-IR is a convenient method for obtaining the IR spectrum of a liquid sample.

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of 2-Hexyl-1-octene directly onto the ATR crystal.[7]

Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-

noise ratio.

Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft

tissue after the measurement.[7]
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Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Analyze the resulting spectrum to identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like 2-Hexyl-
1-octene.

Sample Preparation:

Prepare a dilute solution of 2-Hexyl-1-octene in a volatile organic solvent (e.g., hexane or

dichloromethane).

Instrument Setup:

Set the GC oven temperature program. A typical program might start at a low temperature

(e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250

°C) to ensure the elution of the compound.

Set the injector temperature and the transfer line temperature to ensure the sample is

vaporized and transferred to the mass spectrometer without condensation.

The mass spectrometer is typically operated in electron ionization (EI) mode.[3]

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[8]

The compound will be separated from the solvent and any impurities as it passes through

the GC column.

As the compound elutes from the column, it enters the mass spectrometer, where it is

ionized and fragmented. The mass-to-charge ratios of the fragments are detected.
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Data Analysis:

The retention time of the peak in the gas chromatogram can be used for identification.

The mass spectrum of the peak can be compared to a library of known spectra (e.g., the

NIST library) for confirmation of the compound's identity.[3]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Hexyl-1-octene.
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Spectroscopic analysis workflow for 2-Hexyl-1-octene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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